molecular formula C7H11ClO3S B2423200 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride CAS No. 2243505-02-2

2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride

Cat. No. B2423200
CAS RN: 2243505-02-2
M. Wt: 210.67
InChI Key: AOMWQPWBKMEPBH-UHFFFAOYSA-N
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Description

“2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride” is a chemical compound with the CAS Number: 2243505-02-2 . It has a molecular weight of 210.68 . The IUPAC name for this compound is (2-oxabicyclo [2.2.1]heptan-1-yl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for “2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride” is 1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2 . This code provides a unique representation of the molecule’s structure.

Other physical and chemical properties like melting point, boiling point, and density were not found in the sources I accessed. For more detailed properties, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Scientific Research Applications

Synthetic Building Block for Terpenoids

  • 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride has been explored as a chiral building block in the synthesis of various terpenoids. Its application includes the total synthesis of eudesmanes, agarofurans, and norcarotenoids, showcasing its versatility in creating complex organic structures (Yu, 2005).

Methodology for Preparing Oxygenated Cyclohexenylsulfones

  • This compound has enabled the development of new methodologies for preparing highly oxygenated cyclohexenylsulfones. This is significant for the synthesis of complex organic molecules, such as carba-α-DL-glucopyranose (Aceña et al., 1992).

Use in Determining Low Concentrations of Hydrogen Chloride

  • In atmospheric chemistry, derivatives of 2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride have been used for the determination of low concentrations of hydrogen chloride in the atmosphere. This showcases its utility in environmental monitoring and analysis (Vierkorn-rudolph & Bächmann, 1981).

Synthesis of Antiproliferative Agents

  • The compound has been employed in the synthesis of biaryl sulfonamides based on the 2-azabicycloalkane skeleton. These agents exhibit antiproliferative activity and are potential candidates for antitumor drugs, indicating its role in medicinal chemistry (Iwan et al., 2020).

Study of Chemical Reactions and Migratory Preferences

  • It has been used to study chemical reactions such as the Wagner-Meerwein rearrangements, providing insights into migratory preferences of alkyl groups in chemical transformations. This is important for understanding reaction mechanisms in organic chemistry (Campbell et al., 1987).

Construction of Bicyclic Systems with Oxygen Bridge

  • The compound is instrumental in constructing bicyclic systems containing an oxygen bridge. This novel method has been developed to construct 7-oxabicyclo[2.2.1]heptane skeletons, crucial for creating complex cyclic structures (Iwakura et al., 2017).

Safety and Hazards

The safety information and hazards associated with “2-Oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride” can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer . It’s important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

2-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-2-1-6(3-7)4-11-7/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMWQPWBKMEPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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